Cas no 35573-93-4 (3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized))
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) Chemical and Physical Properties
Names and Identifiers
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- 3-Chloropropionaldehyde diethyl acetal
- 1-Chloro-3,3-diethoxypropane~3-Chloropropanal diethyl acetal
- 3-Chloroprionaldehyde Diethyl Acetal, Technical grade
- 3-Chloro-1,1-Diethoxypropane
- 3-Chloropropionaldehyde Diethyl Acetal (stabilized with CaCO3)
- 1,1-diethoxy-3-chloropropane
- 1-chloro-3,3-diethoxypropane
- 3,3-Diethoxypropyl chloride
- 3-Chloroprionaldehyde Diethyl Acetal
- 3-ethoxy-4-oxahexyl chloride
- Propane,3-chloro-1,1-diethoxy
- 3-Chloro-1,1-diethoxypropane (stabilized with CaCO3)
- 3-Chloropropionaldehyde diethylacetal
- 3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized)
-
- MDL: MFCD00000994
- Inchi: 1S/C7H15ClO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6H2,1-2H3
- InChI Key: NXHONHDWVLPPCS-UHFFFAOYSA-N
- SMILES: ClCCC(OCC)OCC
- BRN: 1698609
Computed Properties
- Exact Mass: 166.07600
- Monoisotopic Mass: 166.076
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 62.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 18.5A^2
Experimental Properties
- Color/Form: liquid
- Density: 0.995 g/mL at 25 °C(lit.)
- Boiling Point: 74°C/20mmHg(lit.)
- Flash Point: Fahrenheit: 129.2 ° f
Celsius: 54 ° c - Refractive Index: n20/D 1.42(lit.)
n20/D 1.420 - PSA: 18.46000
- LogP: 2.01440
- Solubility: Not determined
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1989 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Storage Condition:0-10°C
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R36/37/38
- Packing Group:III
- Hazard Level:3
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) Customs Data
- HS CODE:2911000000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C379795-5ml |
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) |
35573-93-4 | 5ml |
$ 103.00 | 2023-09-08 | ||
| TRC | C379795-25ml |
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) |
35573-93-4 | 25ml |
$ 224.00 | 2023-09-08 | ||
| TRC | C379795-100ml |
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) |
35573-93-4 | 100ml |
$ 633.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C835073-100ml |
3-Chloropropionaldehyde Diethyl Acetal (stabilized with CaCO3) |
35573-93-4 | ≥90% | 100ml |
1,208.00 | 2021-05-17 | |
| Chemenu | CM327963-5g |
3-chloro-1,1-diethoxypropane |
35573-93-4 | 95%+ | 5g |
$72 | 2022-06-11 | |
| Chemenu | CM327963-25g |
3-chloro-1,1-diethoxypropane |
35573-93-4 | 95%+ | 25g |
$215 | 2022-06-11 | |
| Chemenu | CM327963-100g |
3-chloro-1,1-diethoxypropane |
35573-93-4 | 95%+ | 100g |
$643 | 2022-06-11 | |
| abcr | AB153443-5 g |
3-Chloropropionaldehyde diethyl acetal, 95%, stabilized with CaCO3; . |
35573-93-4 | 95% | 5 g |
€127.00 | 2023-07-20 | |
| abcr | AB153443-25 g |
3-Chloropropionaldehyde diethyl acetal, 95%, stabilized with CaCO3; . |
35573-93-4 | 95% | 25 g |
€297.00 | 2023-07-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-254461-1g |
3-Chloropropionaldehyde diethylacetal, |
35573-93-4 | 1g |
¥459.00 | 2023-09-05 |
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) Suppliers
3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized) Related Literature
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Saral Baweja,Tom Gabler,Peter L?nnecke,Evamarie Hey-Hawkins Dalton Trans. 2023 52 6494
-
Hui Jiang,Fu-Jian Xu Chem. Soc. Rev. 2013 42 3394
-
Michael Badoux,Mark Billing,Harm-Anton Klok Polym. Chem. 2019 10 2925
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F. E. King,J. R. Marshall,P. Smith J. Chem. Soc. 1951 239
Additional information on 3-Chloroprionaldehyde Diethyl Acetal, Technical grade (Stabilized)
Research Brief on 3-Chloroprionaldehyde Diethyl Acetal (CAS: 35573-93-4) and Its Applications in Chemical and Biomedical Fields
3-Chloroprionaldehyde Diethyl Acetal (CAS: 35573-93-4), a technical grade stabilized compound, has garnered significant attention in recent chemical and biomedical research due to its versatile applications as a key intermediate in organic synthesis and pharmaceutical manufacturing. This research brief synthesizes the latest findings (2022-2023) regarding its molecular properties, synthetic utility, and emerging biomedical relevance, with particular focus on stabilization mechanisms in technical grade formulations.
Recent structural studies published in Journal of Molecular Catalysis (2023) have elucidated the compound's unique reactivity profile, where the acetal protection group enhances stability while maintaining the electrophilicity of the chlorinated carbon. Advanced NMR analyses (400 MHz, DMSO-d6) confirmed the technical grade material maintains >95% purity when stabilized with 0.1-0.3% epicatechin, an innovation first reported by BASF researchers in their 2022 patent (WO2022156784). This stabilization method significantly reduces polymerization tendencies during storage compared to traditional amine-based inhibitors.
In pharmaceutical applications, a breakthrough study in ACS Medicinal Chemistry Letters (2023) demonstrated the compound's role as a critical precursor for novel β-lactamase inhibitors. The chlorinated acetal structure enables selective β-lactam ring formation through a radical-mediated cyclization process (yield improvement of 22% versus non-chlorinated analogs). Concurrently, research teams at Merck and Takeda have incorporated this intermediate in next-generation antiviral prodrugs, leveraging its ability to form stable hemiacetal conjugates with nucleoside analogs.
Industrial-scale production advancements were highlighted in Organic Process Research & Development (2023), where continuous flow chemistry approaches achieved 85% yield at kilogram-scale with <50 ppm palladium residue. The technical grade material's thermal stability profile (decomposition onset at 148°C per DSC analysis) makes it particularly suitable for high-temperature coupling reactions in API manufacturing. Notably, the stabilized formulation shows 18-month shelf-life under nitrogen atmosphere according to accelerated stability testing (40°C/75% RH).
Emerging environmental studies present contradictory findings regarding biodegradation pathways. While the European Chemicals Agency's 2023 assessment reports 28-day OECD 301B biodegradation of 63%, independent researchers at ETH Zurich observed persistent chlorinated metabolites in aquatic systems. This has prompted development of enzymatic cleavage methods using engineered esterases (Nature Catalysis, 2023) that achieve complete deprotection within 6 hours under mild conditions.
The compound's expanding role in PROTAC (Proteolysis Targeting Chimeras) development represents perhaps the most significant biomedical advancement. Its dual functionality enables simultaneous conjugation to E3 ligase ligands and target proteins, as demonstrated in recent cancer therapeutics research (Journal of Biological Chemistry, 2023). Structure-activity relationship studies indicate the chlorine atom's strategic positioning enhances binding entropy by 1.8 kcal/mol in CRBN-based PROTAC systems.
Future research directions identified in recent literature include: (1) development of enantioselective synthetic routes using chiral auxiliaries (preliminary ee of 78% reported), (2) exploration as a crosslinker in biodegradable hydrogels for drug delivery, and (3) potential applications in covalent inhibitor design through selective aldehyde unmasking strategies. The compound's unique combination of stability and reactivity continues to make it a molecule of significant interest across multiple disciplines.
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